REACTION_CXSMILES
|
O.[OH:2][CH2:3][C:4]1([CH2:17][OH:18])[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2.[CH3:19]I.[H-].[Na+]>C1COCC1>[CH3:19][O:2][CH2:3][C:4]1([CH2:17][OH:18])[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
OCC1(C2=CC=CC=C2C=2C=CC=CC12)CO
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for further 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
The unreacted methyl iodide was recovered by distillation
|
Type
|
ADDITION
|
Details
|
The remainder was diluted with 100 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted twice
|
Type
|
EXTRACTION
|
Details
|
The combined diethyl ether extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
the ether solution was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give 22.8 g of crude
|
Type
|
CUSTOM
|
Details
|
The crude was purified through column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COCC1(C2=CC=CC=C2C=2C=CC=CC12)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.9 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |